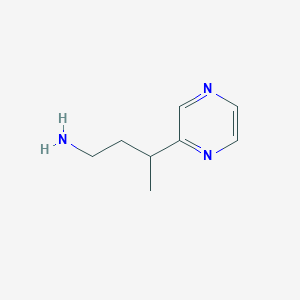
alpha,alpha-Dimethyl-2-quinoxalineacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-2-(quinoxalin-2-yl)propanoic acid is a compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds that have a fused benzene and pyrazine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(quinoxalin-2-yl)propanoic acid typically involves the condensation of 2-methylpropanoic acid with quinoxaline derivatives. One common method involves the use of a phosphate-based heterogeneous catalyst, such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate, under reflux conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods
Industrial production of 2-methyl-2-(quinoxalin-2-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free reactions, are also being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-2-(quinoxalin-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoxaline-2-carboxylic acid derivatives, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds .
Applications De Recherche Scientifique
2-methyl-2-(quinoxalin-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.
Medicine: Quinoxaline derivatives are being investigated for their potential use in treating infectious diseases, cancer, and neurological disorders.
Mécanisme D'action
The mechanism of action of 2-methyl-2-(quinoxalin-2-yl)propanoic acid involves its interaction with various molecular targets and pathways. The quinoxaline ring structure allows the compound to bind to specific enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or inhibition of growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Quinoxaline-2-carboxylic acid
- Dihydroquinoxaline derivatives
- Substituted quinoxaline compounds
Uniqueness
2-methyl-2-(quinoxalin-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position of the propanoic acid moiety enhances its stability and reactivity compared to other quinoxaline derivatives .
Propriétés
Numéro CAS |
1057395-85-3 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
2-methyl-2-quinoxalin-2-ylpropanoic acid |
InChI |
InChI=1S/C12H12N2O2/c1-12(2,11(15)16)10-7-13-8-5-3-4-6-9(8)14-10/h3-7H,1-2H3,(H,15,16) |
Clé InChI |
DKQIQVWPNVRYTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC2=CC=CC=C2N=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


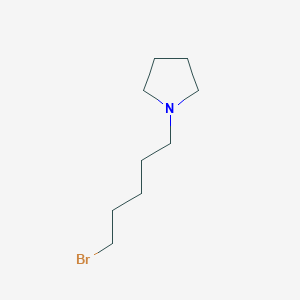
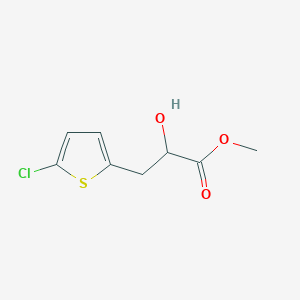
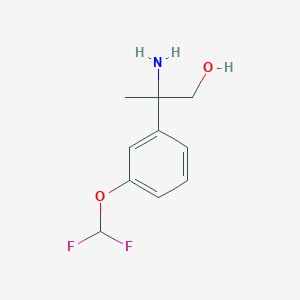

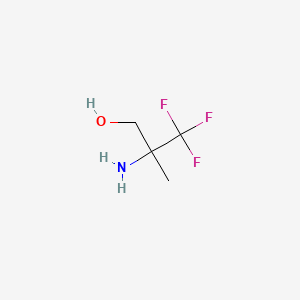
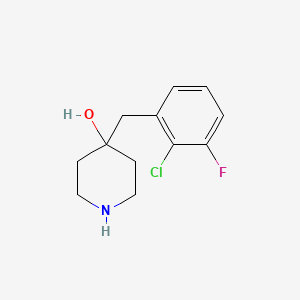

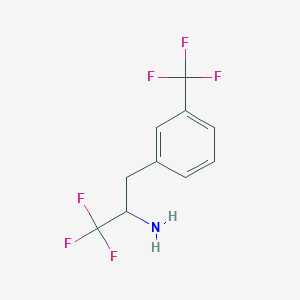


![O-[(oxolan-2-yl)methyl]hydroxylamine](/img/structure/B13606769.png)
amine](/img/structure/B13606775.png)
![rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13606781.png)
